Tagmpgni

Description

This absence suggests one of the following possibilities:

- Typographical error: The compound name may be misspelled or misrepresented.

Properties

CAS No. |

156125-05-2 |

|---|---|

Molecular Formula |

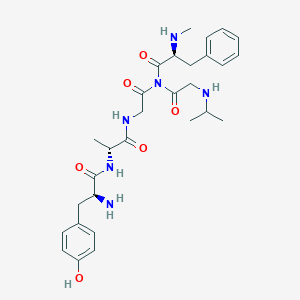

C29H40N6O6 |

Molecular Weight |

568.7 g/mol |

IUPAC Name |

(2S)-2-amino-3-(4-hydroxyphenyl)-N-[(2R)-1-[[2-[[(2S)-2-(methylamino)-3-phenylpropanoyl]-[2-(propan-2-ylamino)acetyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]propanamide |

InChI |

InChI=1S/C29H40N6O6/c1-18(2)32-16-25(37)35(29(41)24(31-4)15-20-8-6-5-7-9-20)26(38)17-33-27(39)19(3)34-28(40)23(30)14-21-10-12-22(36)13-11-21/h5-13,18-19,23-24,31-32,36H,14-17,30H2,1-4H3,(H,33,39)(H,34,40)/t19-,23+,24+/m1/s1 |

InChI Key |

ODDBDWLXIVIEMG-YGOYIFOWSA-N |

SMILES |

CC(C)NCC(=O)N(C(=O)CNC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)N)C(=O)C(CC2=CC=CC=C2)NC |

Isomeric SMILES |

C[C@H](C(=O)NCC(=O)N(C(=O)CNC(C)C)C(=O)[C@H](CC1=CC=CC=C1)NC)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |

Canonical SMILES |

CC(C)NCC(=O)N(C(=O)CNC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)N)C(=O)C(CC2=CC=CC=C2)NC |

Other CAS No. |

156125-05-2 |

Synonyms |

peptide 82-205 TAGMPGNI Tyr-D-Ala-Gly-Me-Phe-Gly-NH-C3H7-iso tyrosyl-alanyl-glycyl-(methyl)phenylalanyl-glycine-(N-isopropyl)amide |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tagmpgni typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: The amino acid is activated and coupled to the resin-bound peptide.

Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tagmpgni can undergo various chemical reactions, including:

Oxidation: This reaction can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.

Reduction: This reaction can reduce disulfide bonds within the peptide.

Substitution: This reaction can replace specific amino acids within the peptide chain.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and peracids.

Reduction: Common reagents include dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP).

Substitution: This can be achieved using various amino acid derivatives under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds.

Scientific Research Applications

Tagmpgni has several applications in scientific research:

Chemistry: It can be used as a model peptide for studying peptide synthesis and reactions.

Biology: It can be used to study protein-protein interactions and enzyme-substrate interactions.

Industry: It can be used in the development of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of Tagmpgni involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The peptide can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

General Framework for Comparing Chemical Compounds

While "Tagmpgni" cannot be analyzed directly, the evidence provides methodological insights into comparing compounds in chemistry research. Below are best practices derived from the materials:

Structural and Functional Comparison

- Structural Similarity: Compare core elements (e.g., metal centers, ligand types) and bonding patterns. For example, discusses hybrid phosphine-alkene ligands, which could be compared to analogous ligands with different donor atoms or backbone structures .

- Functional Similarity : Evaluate applications in catalysis, medicine, or material science. emphasizes comparing compounds used for "similar purposes," such as catalytic efficiency or toxicity profiles .

Data Presentation

- Tables and Figures : Use standardized formats for physicochemical properties (e.g., melting points, solubility) and spectral data (e.g., NMR, IR). and highlight the importance of clear labeling and dual-language (Chinese/English) captions for figures and tables .

- Synthetic Methods : Compare yields, reaction conditions, and scalability. and stress documenting experimental steps and reagent sources for reproducibility .

Performance Metrics

- Catalytic Activity: Compare turnover numbers (TON), turnover frequencies (TOF), or enantioselectivity.

- Biological Activity: Use metrics like IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration), as noted in .

Example Comparison Table (Hypothetical)

The table below illustrates how to structure a comparative analysis of compounds, based on guidelines from and :

Challenges and Limitations

- Data Availability : As shown in –6 and 9–18, incomplete metadata or proprietary datasets (e.g., private training data for NLP models) can hinder direct comparisons .

- Reproducibility: Variations in experimental conditions (e.g., solvent choices, temperature) complicate cross-study comparisons, as noted in and .

Recommendations for Future Research

Clarify Terminology: Verify the correct nomenclature for "this compound" through databases like CAS Registry (Index III in ) .

Expand Literature Review : Consult specialized journals (e.g., Medicinal Chemistry Research or Toxicology and Applied Pharmacology) for toxicological or pharmacological data .

Leverage Supporting Information : As emphasized in and , supplementary materials (e.g., spectral data, synthetic protocols) are critical for rigorous comparison .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.